

G150 selectivity for human cGAS versus murine cGAS

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G150: A Highly Selective Inhibitor of Human cGAS

An In-depth Technical Guide on the Selectivity of **G150** for Human versus Murine Cyclic GMP-AMP Synthase (cGAS)

This guide provides a comprehensive overview of the small molecule inhibitor **G150**, focusing on its remarkable selectivity for human cGAS (h-cGAS) over its murine counterpart (m-cGAS). This document is intended for researchers, scientists, and drug development professionals working in the fields of innate immunity, autoimmune diseases, and oncology.

Introduction to cGAS and the STING Pathway

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a pivotal role in the innate immune system. Upon detection of double-stranded DNA (dsDNA) in the cytoplasm —a hallmark of viral infection or cellular damage—cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the adaptor protein Stimulator of Interferon Genes (STING), which is located on the endoplasmic reticulum. This activation triggers a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines, mounting an effective immune response. However, aberrant activation of the cGAS-STING pathway due to self-DNA can lead to autoimmune and inflammatory diseases.



G150: Potency and Selectivity

G150 is a small molecule inhibitor that has demonstrated potent and highly specific inhibition of human cGAS. Biochemical assays have revealed a significant disparity in its activity against human versus murine cGAS, highlighting its species-specific inhibitory profile.

Quantitative Data Summary

The inhibitory activity of **G150** has been quantified through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

Target	Assay Type	IC50 Value	Reference
Human cGAS (h-cGAS)	Biochemical	10.2 nM	[1]
Murine cGAS (m-cGAS)	Biochemical	No inhibition observed	
Human cGAS (in THP-1 cells)	Cellular	1.96 μM (for IFNB1 mRNA)	[2]

This stark difference in biochemical potency underscores the high selectivity of **G150** for the human ortholog of cGAS. The cellular IC50 in the human monocytic cell line THP-1 demonstrates that **G150** can effectively penetrate cells and inhibit the cGAS pathway in a cellular context.

Experimental Protocols

The following sections detail the methodologies employed to determine the inhibitory activity of **G150**.

Biochemical cGAS Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of cGAS by measuring the amount of ATP consumed during the synthesis of cGAMP. A decrease in ATP levels, detected via a luciferase-luciferin reaction, corresponds to higher cGAS activity.



Materials:

- Recombinant human cGAS (h-cGAS) or murine cGAS (m-cGAS)
- Double-stranded DNA (dsDNA, e.g., 100-bp)
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂)
- **G150** (or other test compounds)
- ATP detection reagent (e.g., Kinase-Glo®)
- 96- or 384-well plates

Procedure:

- Prepare a reaction mixture containing assay buffer, dsDNA (e.g., 25 nM), ATP (e.g., 100 μM), and GTP (e.g., 100 μM).[2]
- Add varying concentrations of G150 to the wells of the assay plate. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
- Initiate the reaction by adding recombinant cGAS (e.g., 100 nM h-cGAS) to the wells.[2]
- Incubate the plate at room temperature for a defined period (e.g., 7 hours).[2]
- Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percentage of cGAS inhibition for each G150 concentration relative to the noinhibitor control.



• Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **G150** concentration and fitting the data to a dose-response curve.

Cellular cGAS Inhibition Assay (qRT-PCR)

This assay measures the ability of **G150** to inhibit the cGAS-STING pathway in a cellular context by quantifying the downstream expression of interferon-stimulated genes, such as IFNB1.

Materials:

- Human monocytic cell line (e.g., THP-1)
- Cell culture medium and supplements
- dsDNA for transfection (e.g., Herring Testes DNA HT-DNA)
- Transfection reagent (e.g., Lipofectamine)
- **G150** (or other test compounds)
- RNA extraction kit
- Reverse transcription kit
- qPCR master mix and primers for IFNB1 and a housekeeping gene (e.g., GAPDH)
- Multi-well cell culture plates

Procedure:

- Seed THP-1 cells in multi-well plates and allow them to adhere.
- Pre-treat the cells with a range of **G150** concentrations for 1 hour.[1]
- Transfect the cells with dsDNA to stimulate the cGAS pathway. Include a no-transfection control.
- Incubate the cells for a specified time (e.g., 4-6 hours) to allow for gene expression.

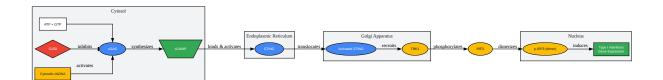


- Harvest the cells and extract total RNA using a suitable kit.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qRT-PCR) using primers for IFNB1 and the housekeeping gene.
- Analyze the qPCR data using the ΔΔCt method to determine the relative expression of IFNB1 mRNA, normalized to the housekeeping gene.
- Calculate the percentage of inhibition of IFNB1 expression for each G150 concentration compared to the dsDNA-stimulated control without inhibitor.
- Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the **G150** concentration and fitting the data to a dose-response curve.

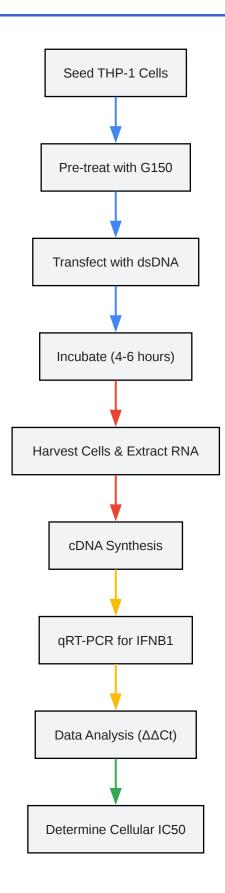
Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide a clear visual representation of the cGAS-STING signaling pathway and the experimental workflow for evaluating cGAS inhibitors.









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